A-317920

H3 receptor Species selectivity Binding affinity

Rat H3R researchers face a critical confound: standard H3R antagonists lack species selectivity, introducing variability in rodent behavioral models. A-317920 (CAS 360551-59-3) solves this with >130-fold selective rat H3R affinity (pKi 9.2 vs 7.0 human). • Cognition tool: TI=42, efficacious dosing without adverse effects • Non-imidazole inverse agonist, low CYP450 non-specific binding • pKb=9.3 in native rat synaptosomal preparations • [3H]A-317920 radioligand (Kd=0.2 nM) for autoradiography ≥98% purity. Standard global shipping for R&D use.

Molecular Formula C25H31N3O5
Molecular Weight 453.5 g/mol
CAS No. 360551-59-3
Cat. No. B1666385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-317920
CAS360551-59-3
Synonyms(1R)-N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide
A 317920
A-317920
A317920
N-(2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxoethyl)-2-furamide
Molecular FormulaC25H31N3O5
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)NC(=O)C4=CC=CO4
InChIInChI=1S/C25H31N3O5/c1-18(26-24(30)22-4-2-16-33-22)25(31)28-14-12-27(13-15-28)11-3-17-32-21-9-7-20(8-10-21)23(29)19-5-6-19/h2,4,7-10,16,18-19H,3,5-6,11-15,17H2,1H3,(H,26,30)/t18-/m1/s1
InChIKeyRTRADBQSZJIRMT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-317920: Rat H3R Antagonist & Inverse Agonist


A-317920 (N-((1R)-2-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-methyl-2-oxo-ethyl-)-2-furamide) is a piperazine amide that functions as a potent, selective antagonist and inverse agonist at the rat histamine H3 receptor (H3R) [1]. It is characterized as a non-imidazole H3R ligand, a structural feature that addresses the selectivity and tolerability limitations associated with earlier imidazole-based H3R antagonists [2]. The compound demonstrates remarkable species selectivity, with a >130-fold higher affinity for the rat H3R (pKi = 9.2) compared to the human H3R (pKi = 7.0) [1].

Why A-317920 Is Irreplaceable in Rat H3R Research


A-317920 is a highly specialized tool compound whose unique properties preclude simple substitution by other H3R antagonists. The H3 receptor antagonist class exhibits significant pharmacological heterogeneity across species and even within functional assays. A-317920 stands apart due to its extreme species selectivity for the rat receptor, which is >130-fold higher than for human [1]. This, combined with its classification as an inverse agonist [2] and its demonstrated low non-specific binding to off-target sites like cytochrome P450 [3], defines a very specific experimental niche. Using a less selective, non-inverse agonist, or human-preferring H3R antagonist in a rat model would introduce critical confounding variables in data interpretation regarding target engagement, functional efficacy, and observed behavioral outcomes.

A-317920 vs. Key H3R Antagonists


Superior Rat H3R Affinity and Species Selectivity

A-317920 demonstrates a pKi of 9.2 at the rat H3R, making it ~4-fold more potent than its close analog A-304121 (pKi = 8.6). This high affinity is coupled with a >130-fold selectivity for the rat over the human receptor, where its pKi is only 7.0 [1]. In contrast, the reference imidazole antagonist ciproxifan shows less pronounced species differences, with a human pKi of 7.2 and a rat pKi of 8.8 [2].

H3 receptor Species selectivity Binding affinity

Superior Functional Antagonism in Rat Synaptosomes

In a functional assay measuring potassium-evoked [3H]histamine release from rat brain cortical synaptosomes, A-317920 acts as a potent antagonist with a pKb of 9.3 [1]. This represents a 5-fold increase in functional potency compared to its analog A-304121 (pKb = 8.6) and is substantially more potent than the imidazole-based reference antagonists thioperamide (pKb = 8.4) and ciproxifan (pKb = 8.8) [1].

Functional antagonism Ex vivo Rat synaptosomes

Greater In Vivo Potency in Rat Behavioral Model

The functional blockade of central H3Rs in vivo was assessed by attenuation of (R)-α-methylhistamine-induced dipsogenia (drinking response). A-317920 achieved this effect at a dose of 0.45 mg/kg (i.p.), which is more than twice as potent as its analog A-304121, which required a dose of 1 mg/kg [1]. This demonstrates that A-317920's superior in vitro binding and functional potency translate directly to greater in vivo efficacy.

In vivo efficacy Behavioral pharmacology Cognition

Superior Therapeutic Index for Cognitive Enhancement

The therapeutic index (TI), a measure of safety margin, was calculated by comparing doses producing adverse effects to effective doses in a rat cognitive task (inhibitory avoidance). A-317920 achieved a TI of 42, which is significantly better than that of the reference H3R antagonists ciproxifan (TI = 10), thioperamide (TI = 8), and GT-2331 (TI = 18) [1]. This indicates a wider margin between cognitive enhancement and the onset of side effects.

Therapeutic index Cognition Safety margin

[3H]A-317920: Low Off-Target Binding to CYP450

The tritiated form, [3H]A-317920, has been characterized as a high-affinity inverse agonist radioligand for the rat H3 receptor, with a calculated Kd of 0.2 nM [1]. A critical advantage of [3H]A-317920 over another H3R radioligand, [125I]iodoproxyfan, is its low binding to non-H3 sites, including cytochrome P450 enzymes [1]. This high target specificity reduces the risk of false positives or off-target signal interference in binding assays.

Radioligand binding Off-target effects Cytochrome P450

A-317920: Key Research and Industrial Applications


H3R Role in Rodent Cognition and Memory

Based on its superior therapeutic index (TI = 42) for cognitive enhancement in rats [1], A-317920 is the preferred tool for investigating the effects of H3R blockade on learning and memory. The wide safety margin allows researchers to explore higher, more efficacious dose ranges in tasks like inhibitory avoidance or social memory, while minimizing the confounding influence of adverse effects that are more prevalent with reference antagonists like ciproxifan or thioperamide [1]. Its high in vivo potency (0.45 mg/kg for central target engagement [2]) also ensures robust pharmacodynamic effects at lower, more refined doses.

Rat H3R Binding and Autoradiography

The tritiated form, [3H]A-317920, with its high affinity (Kd = 0.2 nM) and low non-specific binding to off-target proteins like cytochrome P450 [3], is the optimal radioligand for detailed pharmacological characterization and autoradiographic mapping of the rat H3 receptor. It offers a cleaner alternative to less selective radioligands like [125I]iodoproxyfan [3], resulting in higher signal-to-noise ratios and more accurate quantification of H3R expression and binding parameters.

Ex Vivo & In Vitro Rat H3R Functional Assays

For experiments requiring robust functional antagonism of the native rat H3 receptor, such as measuring neurotransmitter release in synaptosomal preparations, A-317920 is the most potent option available (pKb = 9.3) [4]. Its functional potency is several-fold higher than that of its closest analog (A-304121) and standard imidazole antagonists (thioperamide, ciproxifan) [4], enabling clear and definitive pharmacological blockade of the receptor even at low concentrations.

Species-Selectivity Studies and H3R Tool Development

The extreme species selectivity of A-317920 (>130-fold preference for rat over human H3R [4]) makes it an invaluable tool for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of species-specific ligand recognition at the H3 receptor. It serves as a benchmark compound for screening and developing new chemical entities with tailored species selectivity profiles.

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